

Taxonomic Classification of Extant Lycophyte Families: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Extant lycophytes, the oldest lineage of vascular plants, represent a critical group for understanding plant evolution. This technical guide provides a comprehensive overview of the taxonomic classification of the three extant lycophyte families: Lycopodiaceae, Selaginellaceae, and Isoetaceae. Grounded in the Pteridophyte Phylogeny Group I (PPG I) classification, this document summarizes the current understanding of their phylogenetic relationships, diversity, and key morphological and reproductive characteristics. Detailed experimental protocols for both molecular phylogenetic analysis and morphological characterization are provided to facilitate further research. All quantitative data are presented in structured tables for comparative analysis, and key biological and experimental frameworks are visualized through Graphviz diagrams. This guide is intended to be an in-depth resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of this unique plant lineage.

Introduction

Lycophytes are a class of spore-bearing vascular plants with a fossil record extending back to the Silurian period, approximately 425 million years ago.^[1] They are distinguished by the presence of microphylls, small leaves with a single, unbranched vein.^[1] While ancient lycophytes included large, tree-like species that dominated Carboniferous forests, the approximately 1,200 to 1,300 extant species are primarily small, herbaceous plants.^[1] The classification of living lycophytes has evolved with the advent of molecular phylogenetics, leading to the current consensus that recognizes three distinct families within the class

Lycopodiopsida: Lycopodiaceae (clubmosses), Selaginellaceae (spikemosses), and Isoetaceae (quillworts).[1]

This guide adheres to the Pteridophyte Phylogeny Group I (PPG I) system, which provides a modern, community-derived classification for lycophytes and ferns based on the principle of monophyly. Understanding the precise taxonomic relationships and characteristics of these families is crucial for a variety of research fields, from evolutionary biology to natural product discovery and drug development.

Taxonomic Classification

The currently accepted classification of extant lycophytes places them in a single class, Lycopodiopsida, which is divided into three orders, each containing a single family.

Family: Lycopodiaceae (Clubmosses)

The Lycopodiaceae are characterized by their homosporous life cycle, meaning they produce only one type of spore which develops into a bisexual gametophyte.[2] The family has a global distribution, with the highest diversity in tropical and montane regions, and comprises approximately 400-500 species across 16 to 17 genera.[3][4] The family is further divided into three subfamilies based on molecular and morphological data.[4]

Table 1: Taxonomic Classification of Lycopodiaceae

Subfamily	Genus	Estimated Number of Species
Lycopodielloideae	Lycopodiella	15
Lateristachys	3	
Palhinhaea	~25	
Pseudolycopodiella	13	
Lycopodioideae	Lycopodium	9-15
Austrolycopodium	7	
Dendrolycopodium	5	
Diphasiastrum	22	
Diphasium	4	
Lycopodiastrum	2	
Pseudodiphasium	1	
Pseudolycopodium	1	
Spinulum	2	
Huperzioideae	Huperzia	10-15
Phlegmariurus	~300	
Phylloglossum	1	

Note: The genus *Brownseya* has been described more recently and is also included in Lycopodiaceae.[4]

Family: Selaginellaceae (Spikemosses)

The Selaginellaceae are distinguished by their heterosporous life cycle, producing two types of spores: small microspores that develop into male gametophytes and larger megaspores that develop into female gametophytes. This family is dominated by the single genus *Selaginella*, which encompasses over 750 species, making it the most species-rich genus of lycophytes.[5]

Selaginella species are found worldwide, with the greatest diversity in tropical regions.[6] The genus is subdivided into seven subgenera based on recent phylogenetic analyses.[7]

Table 2: Subgeneric Classification of Selaginella

Subgenus	Estimated Number of Species
Selaginella	~5
Boreoselaginella	~3
Pulviniella	1
Ericetorum	~50
Heterostachys	~250
Stachygynandrum	~400
Rupestreae	~45

Family: Isoetaceae (Quillworts)

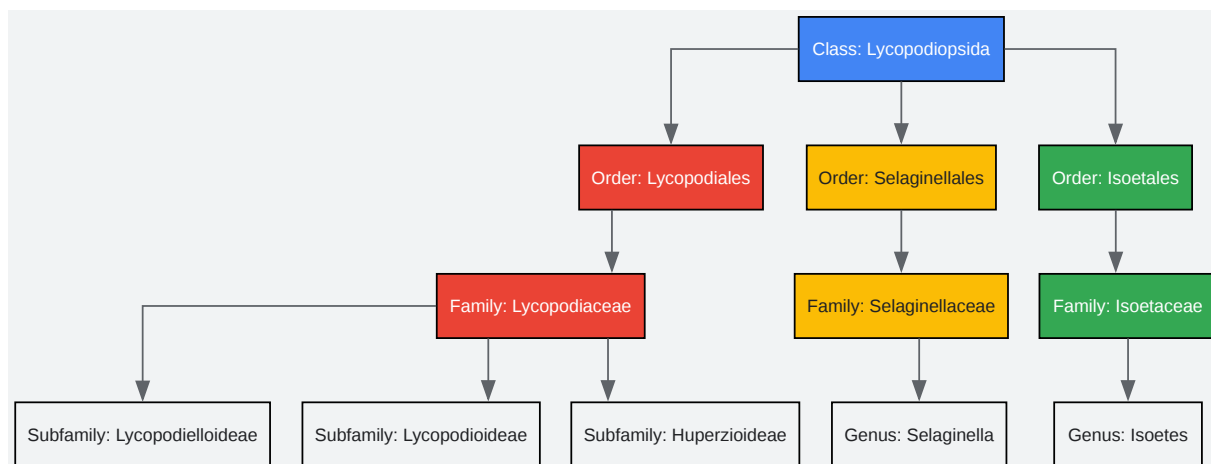
Similar to Selaginellaceae, the Isoetaceae are heterosporous. The family contains a single extant genus, Isoetes, with approximately 200-250 species.[8] Quillworts are primarily aquatic or semi-aquatic plants with a global distribution.[8] They are characterized by a unique corm-like stem and quill-like leaves.[1]

Table 3: Classification of Isoetaceae

Genus	Estimated Number of Species
Isoetes	200-250

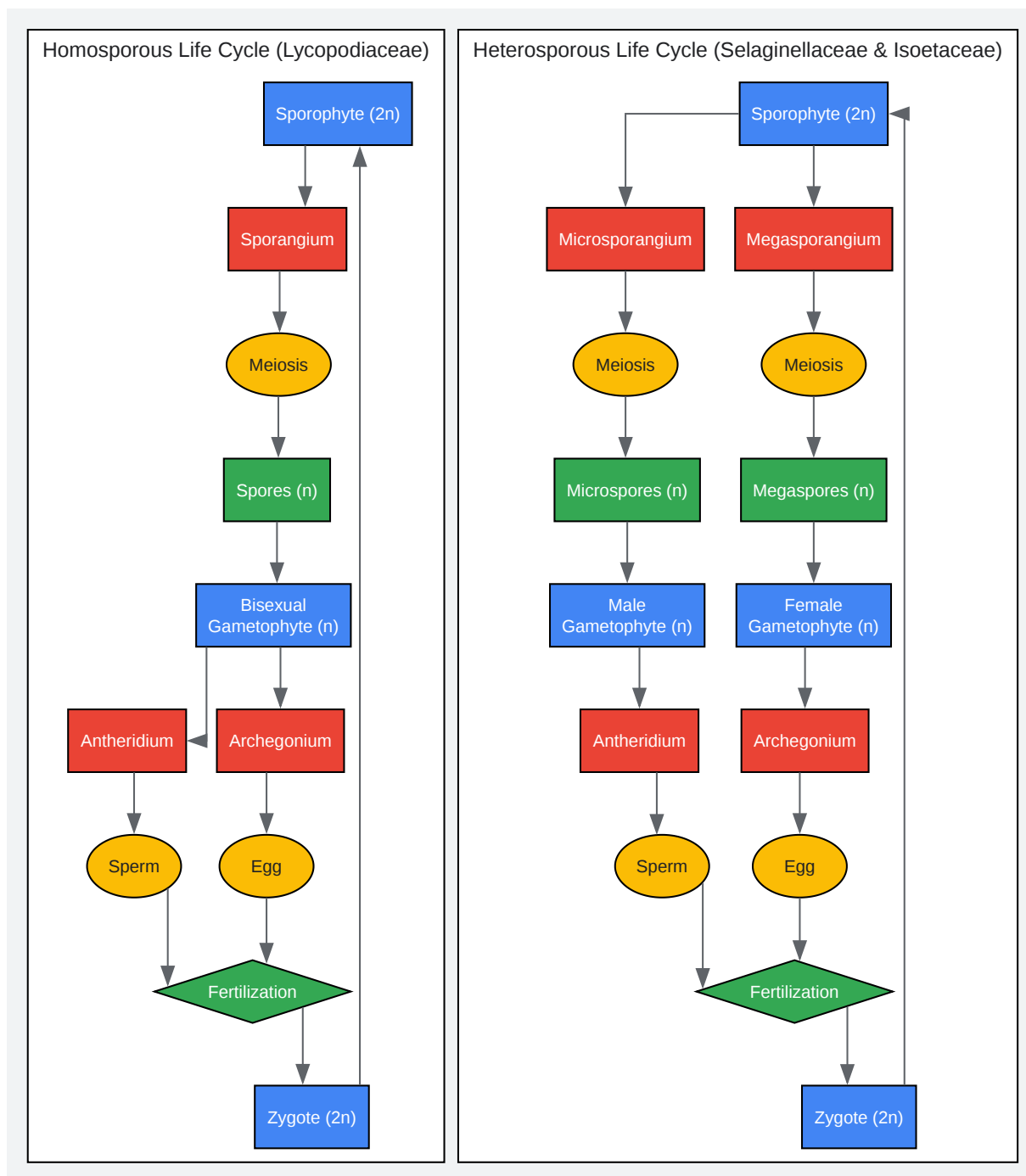
Phylogenetic and Life Cycle Visualizations

The following diagrams illustrate the taxonomic hierarchy of extant lycophytes and their distinct life cycles.



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Taxonomic hierarchy of extant lycophyte families.



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Comparison of homosporous and heterosporous life cycles in lycophytes.

Experimental Protocols

The classification of lycophytes relies on both morphological and molecular data. The following protocols provide a framework for conducting such analyses.

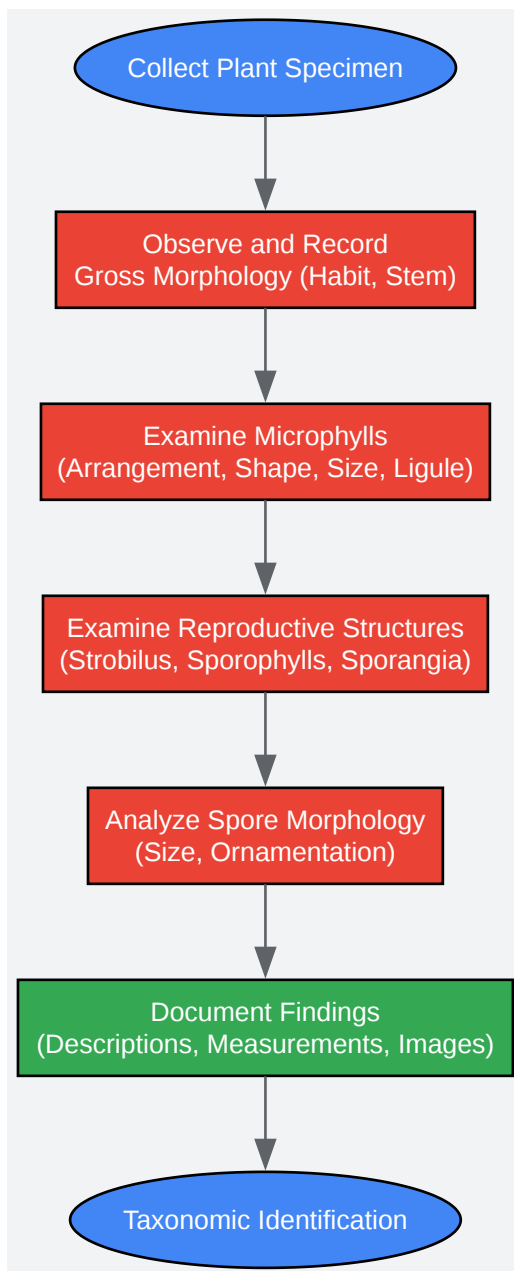
Morphological Characterization

A thorough morphological analysis is the foundational step in lycophyte taxonomy.

Protocol 4.1.1: General Morphological Examination

- **Habit and Stem:** Document the overall growth form (e.g., erect, creeping, climbing). Observe the stem branching pattern (dichotomous or pseudomonopodial) and note the presence or absence of a subterranean rhizome.
- **Leaves (Microphylls):** Examine the arrangement of leaves on the stem (spiral, opposite, or whorled). Measure the length and width of the leaves and describe their shape (e.g., linear, lanceolate, scale-like). Note the presence or absence of a ligule at the base of the adaxial leaf surface (present in Selaginellaceae and Isoetaceae).^[9]
- **Reproductive Structures:**
 - **Strobilus:** Determine if sporangia are aggregated into a terminal cone-like strobilus. If present, describe its shape and size.
 - **Sporophylls:** Observe the leaves that bear sporangia (sporophylls) and note if they are morphologically distinct from the vegetative leaves.
 - **Sporangia:** Examine the shape and position of the sporangia on the sporophyll. For heterosporous species, distinguish between microsporangia (containing numerous small microspores) and megasporangia (containing a few large megaspores).
- **Spores:**
 - Mount spores on a microscope slide in a clearing agent (e.g., Hoyer's medium).
 - Observe spore morphology under a light microscope and, if possible, a scanning electron microscope.

- Measure the diameter of both microspores and megaspores (if present).
- Document the ornamentation of the spore wall (e.g., smooth, reticulate, echinate).



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Workflow for the morphological characterization of lycophytes.

Molecular Phylogenetic Analysis

Molecular data, particularly from DNA sequencing, are essential for resolving phylogenetic relationships.

Protocol 4.2.1: DNA Extraction (Modified CTAB Method)

This protocol is a common method for obtaining high-quality DNA from plant tissue.

- **Tissue Preparation:** Grind 20-100 mg of fresh, young leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
- **Lysis:** Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) 2x CTAB extraction buffer. Add 20 µL of β-mercaptoethanol and mix thoroughly by inversion. Incubate at 65°C for 60 minutes, inverting the tube every 15-20 minutes.
- **Chloroform Extraction:** Add an equal volume (approx. 1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate. Mix gently by inversion for 10 minutes to form an emulsion. Centrifuge at 13,000 rpm for 10 minutes at room temperature.
- **DNA Precipitation:** Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube. Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion. Incubate at -20°C for at least 30 minutes to precipitate the DNA.
- **Pelleting and Washing:** Centrifuge at 13,000 rpm for 15 minutes to pellet the DNA. Discard the supernatant. Wash the pellet with 1 mL of 70% ethanol, centrifuge at 13,000 rpm for 5 minutes, and discard the ethanol. Repeat the wash step.
- **Drying and Resuspension:** Air-dry the pellet for 10-15 minutes to remove all residual ethanol. Resuspend the DNA in 50-100 µL of TE buffer or sterile deionized water.

Protocol 4.2.2: PCR Amplification of rbcL and ITS Regions

The chloroplast gene rbcL and the nuclear ribosomal internal transcribed spacer (ITS) region are commonly used markers in plant phylogenetics.

- **PCR Reaction Mixture (25 µL):**

- 5 μ L of 5x PCR Buffer
- 2.5 μ L of 25 mM $MgCl_2$
- 2 μ L of 2.5 mM dNTPs
- 1.25 μ L of 10 μ M Forward Primer (e.g., for rbcL or ITS)
- 1.25 μ L of 10 μ M Reverse Primer (e.g., for rbcL or ITS)
- 0.25 μ L of Taq DNA Polymerase (5 U/ μ L)
- 1 μ L of DNA template (10-50 ng)
- 11.75 μ L of Nuclease-free water
- PCR Thermocycling Conditions (for rbcL):
 - Initial Denaturation: 94°C for 2 minutes
 - 35 Cycles:
 - Denaturation: 94°C for 1 minute
 - Annealing: 51°C for 1 minute
 - Extension: 72°C for 1.5 minutes
 - Final Extension: 72°C for 5 minutes
 - Hold: 4°C
- Verification: Run 5 μ L of the PCR product on a 1% agarose gel to confirm successful amplification.

Protocol 4.2.3: Sanger Sequencing

- PCR Product Purification: Purify the amplified PCR product using a commercial kit to remove unincorporated primers and dNTPs.

- **Cycle Sequencing Reaction:** Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, and a kit containing fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
- **Sequencing:** The products of the cycle sequencing reaction are then separated by size using capillary electrophoresis in an automated DNA sequencer. The fluorescent tags on the ddNTPs are detected by a laser, and the sequence is read by the machine's software.^[10]
- **Sequence Analysis:** The resulting DNA sequences are edited and assembled using appropriate software. Multiple sequences from different individuals and species are then aligned to create a data matrix for phylogenetic analysis.

Conclusion

The extant lycophytes, though a small fraction of their former diversity, are a vital component of global flora and a key to understanding the evolution of vascular plants. This technical guide provides a consolidated resource on their current taxonomic classification, based on the robust framework of the PPG I system. The detailed data tables, visualizations of key biological processes, and comprehensive experimental protocols are intended to serve as a valuable tool for researchers and professionals engaged in the study of these remarkable plants. Further research, particularly employing next-generation sequencing techniques, will undoubtedly continue to refine our understanding of the intricate evolutionary history of the lycophytes.

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